6-苄基氨基-9-(β-D-阿拉伯呋喃糖基)嘌呤

描述

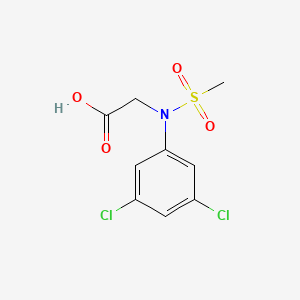

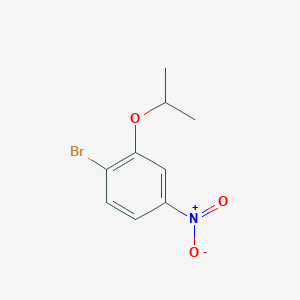

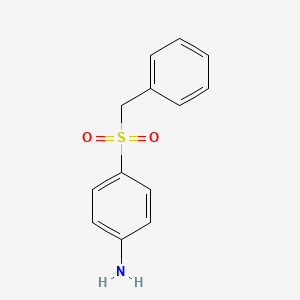

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog. It has been used in anticancer research and as an antiviral agent . It showcases potent antiviral and anti-tumor activity and serves as a key agent in the treatment of several malignancies, especially leukemia and lymphoma .

Molecular Structure Analysis

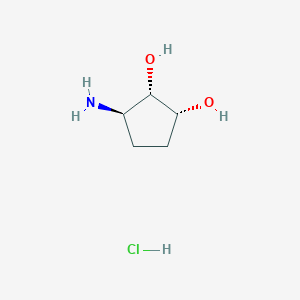

The molecular formula of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine is C17H19N5O4 . The molecular weight is 357.37 g/mol .Physical And Chemical Properties Analysis

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a white to off-white powder . Its purity, as determined by HPLC, is a minimum of 95% .科学研究应用

合成方法和化学性质

合成工艺的改进:沈永嘉的研究提供了对嘌呤核苷类似物合成的见解,详细介绍了一种酰化 2,6-二氨基嘌呤的方法,从而形成 9-(β-D-阿拉伯呋喃糖基) 衍生物。这些化合物对于开发具有潜在治疗应用的核苷类似物非常重要(沈永嘉,2006 年)。

细胞周期蛋白依赖性激酶抑制:M. Legraverend 等人的一项研究描述了合成和评估 2,6,9-三取代嘌呤以抑制细胞周期蛋白依赖性激酶活性。这项研究突出了这些化合物在癌症治疗中的潜力,证明了其在体外具有显着的抑制活性(Legraverend 等,2000 年)。

生化和生物活性

天然存在和生物活性:L. H. Jones 等人报道了油棕榈中芳香细胞分裂素(包括 6-苄基氨基嘌呤衍生物)的存在。这项研究不仅在各种组织中鉴定了这些化合物,还讨论了它们的浓度和生物活性,为进一步研究它们的生理作用奠定了基础(Jones 等,2004 年)。

作用机制

Target of Action

6-Benzylamino-9-(b-D-arabinofuranosyl)purine is a synthetic nucleoside analog . It is primarily used as an activator and as an antiviral agent . It has also been used in anticancer research .

Mode of Action

The compound interacts with its targets by mimicking the structure of natural nucleosides, allowing it to be incorporated into the genetic material of cells . It is a modified ribonucleoside with a boronic acid group attached to the 9 position of the purine ring . This modification leads to increased stability of the nucleotide in alkaline conditions and improved cellular uptake .

Biochemical Pathways

Once inside the cell, 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be phosphorylated on the 2’,3’ and 5’ positions, forming 2’,3’-diphosphate, 3’-diphosphate and 5’-triphosphate derivatives . These derivatives can then be incorporated into the cell’s genetic material, affecting various biochemical pathways .

Pharmacokinetics

Its modified structure is known to improve its stability in alkaline conditions and enhance its cellular uptake , which could potentially impact its bioavailability.

Result of Action

The incorporation of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine into the genetic material of cells can lead to various molecular and cellular effects .

Action Environment

The action, efficacy, and stability of 6-Benzylamino-9-(b-D-arabinofuranosyl)purine can be influenced by various environmental factors. For instance, its stability is increased in alkaline conditions . .

属性

IUPAC Name |

(2R,3S,4S,5R)-2-[6-(benzylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5O4/c23-7-11-13(24)14(25)17(26-11)22-9-21-12-15(19-8-20-16(12)22)18-6-10-4-2-1-3-5-10/h1-5,8-9,11,13-14,17,23-25H,6-7H2,(H,18,19,20)/t11-,13-,14+,17-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRPKNNSABYPGBF-MBMVNNNZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)CNC2=C3C(=NC=N2)N(C=N3)[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Benzylamino-9-(b-D-arabinofuranosyl)purine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-({[4-(Benzoylamino)phenyl]amino}sulfonyl)-2-chlorobenzoic acid](/img/structure/B3136718.png)

![4-[(4-Methylphenyl)methanesulfonyl]aniline](/img/structure/B3136770.png)